

# Application Notes: Buclizine Dihydrochloride Formulation for Animal Studies

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## Compound of Interest

Compound Name: *Buclizine dihydrochloride*

Cat. No.: *B7823124*

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## 1. Introduction

**Buclizine dihydrochloride** is a piperazine derivative with antihistaminic and anticholinergic properties.[1] It functions primarily as a histamine H1 receptor antagonist.[2][3] In research, it is utilized for its antiemetic, antivertigo, and central nervous system depressant effects.[4][5] Recent studies have also explored its potential anti-tumor activity, linked to its interaction with Translationally Controlled Tumor Protein (TCTP).[6][7] These application notes provide detailed protocols for the preparation and administration of **buclizine dihydrochloride** formulations for use in preclinical animal research, particularly in rodent models.

## 2. Physicochemical Properties

**Buclizine dihydrochloride** is a white to off-white crystalline solid.[7][8] Its key properties are summarized below.

Property	Value	Reference
Chemical Formula	$C_{28}H_{33}ClN_2 \cdot 2HCl$	[6]
Molecular Weight	505.9 g/mol	[4]
CAS Number	129-74-8	[6]
Appearance	Crystalline solid	[6]
Storage Temperature	-20°C for long-term stability (≥4 years)	[6]

### 3. Solubility Data

Proper vehicle selection is critical for achieving desired drug exposure. The solubility of **buclizine dihydrochloride** in common laboratory solvents is presented below. For parenteral formulations, it is crucial to consider the potential toxicity of the selected solvent.

Solvent	Solubility	Notes	Reference
Water	5 mg/mL	Clear solution	
Ethanol	~0.11 mg/mL	Purge with inert gas	[6]
DMSO	Up to 11 mg/mL	Warming or sonication is recommended	[2]
Dimethylformamide (DMF)	~5 mg/mL	Purge with inert gas	[6]

## Experimental Protocols

### Protocol 1: Preparation of **Buclizine Dihydrochloride** for Oral Administration (Oral Gavage)

This protocol describes the preparation of a solution or suspension for oral administration in rodents. Given its solubility in water, an aqueous vehicle is often suitable.

Materials:

- **Buclizine Dihydrochloride** powder
- Sterile Water for Injection or deionized water
- 0.5% (w/v) Methylcellulose (optional, for suspensions)
- Glass beaker or conical tube
- Magnetic stirrer and stir bar or vortex mixer
- Calibrated balance
- Spatula

#### Procedure:

- **Calculate Required Amount:** Determine the total volume of dosing solution needed based on the number of animals, dose level (mg/kg), and dosing volume (e.g., 5-10 mL/kg for rats).
- **Weighing:** Accurately weigh the required amount of **buclizine dihydrochloride** powder using a calibrated balance.
- **Solubilization (for solutions up to 5 mg/mL):** a. Add the weighed powder to a sterile glass beaker. b. Gradually add the required volume of sterile water while stirring continuously with a magnetic stirrer. c. Continue stirring until the powder is completely dissolved, resulting in a clear solution.
- **Preparation (for suspensions > 5 mg/mL):** a. If the desired concentration exceeds the aqueous solubility, a suspension is required. b. Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose to warm water (~60°C) while stirring, then allowing it to cool to room temperature. c. Add the weighed **buclizine dihydrochloride** powder to the 0.5% methylcellulose vehicle. d. Vigorously mix using a vortex mixer or homogenizer until a uniform suspension is achieved. Ensure the suspension is continuously stirred during dosing to maintain homogeneity.
- **Storage:** Store the prepared formulation at 2-8°C, protected from light. Prepare fresh daily to ensure stability.

## Protocol 2: Preparation of **Buclizine Dihydrochloride** for Parenteral Administration (IP Injection)

This protocol is for preparing a solution for intraperitoneal (IP) injection. DMSO is a common solvent due to the higher solubility of **buclizine dihydrochloride**.

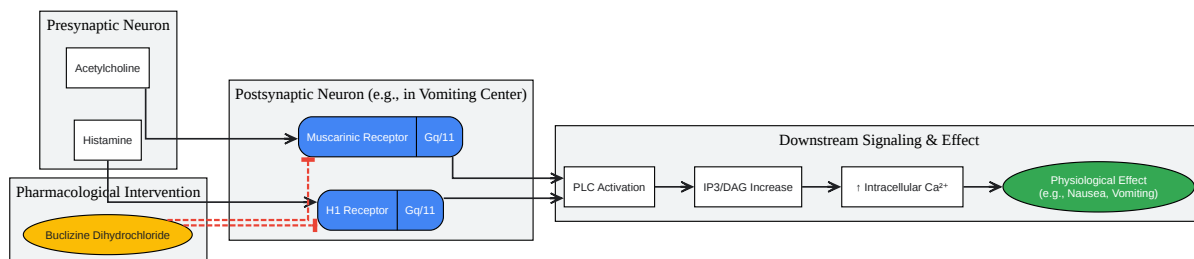
### Materials:

- **Buclizine Dihydrochloride** powder
- Dimethyl sulfoxide (DMSO), sterile grade
- Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
- Sterile conical tubes
- Vortex mixer or sonicator

### Procedure:

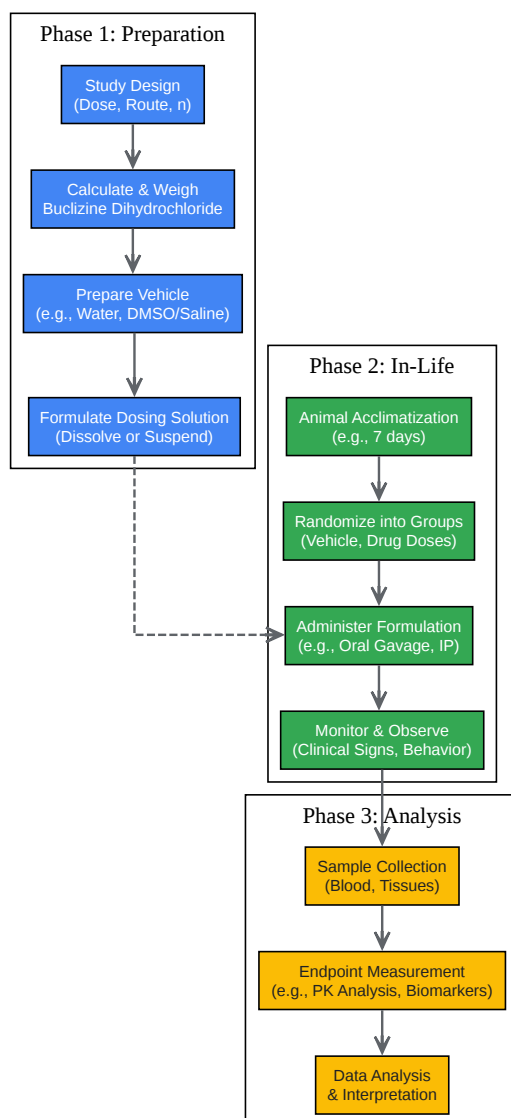
- **Calculate Required Amount:** Determine the necessary concentration based on the desired dose (mg/kg) and a low injection volume (e.g., 1-5 mL/kg) to minimize irritation.
- **Weighing:** Accurately weigh the required amount of **buclizine dihydrochloride**.
- **Dissolution:** a. Add the powder to a sterile conical tube. b. Add the minimum required volume of DMSO to fully dissolve the compound. Sonication or gentle warming may be necessary to achieve a clear solution of up to 11 mg/mL.<sup>[2]</sup> c. Important: If possible, dilute the DMSO concentrate with sterile saline or PBS to reduce solvent toxicity. Perform a small-scale test to ensure the compound does not precipitate upon dilution. For example, a final vehicle composition of 10% DMSO in saline is often tolerated.
- **Final Preparation:** Ensure the final solution is clear and free of particulates.
- **Storage:** Use the solution immediately after preparation. Due to the nature of DMSO, long-term storage of the solution is not recommended.

## Illustrative Diagrams



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Caption: Mechanism of action of Buclizine as an antagonist at H1 and muscarinic receptors.



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